

# Supramolecular Structure and Self-Assembly of Levan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Levan**, a naturally occurring fructan polymer, has garnered significant attention in the biomedical and pharmaceutical fields due to its unique physicochemical properties, including its ability to self-assemble into supramolecular structures. This technical guide provides a comprehensive overview of the supramolecular organization of **levan** and the mechanisms driving its self-assembly into nanoparticles and microgels. We delve into the critical factors influencing these processes, summarize key quantitative data from the literature, and provide detailed experimental protocols for the characterization of **levan**'s supramolecular structures. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced biomaterials.

#### Introduction to Levan's Molecular Architecture

**Levan** is a homopolysaccharide composed of  $\beta$ -D-fructofuranose residues. The primary glycosidic linkage is a  $\beta$ -(2  $\rightarrow$  6) bond, forming the linear backbone of the polymer. Branching points occur via  $\beta$ -(2  $\rightarrow$  1) linkages, and the degree of branching can vary depending on the microbial source of the **levan**.[1][2][3] This branched structure, coupled with the presence of numerous hydroxyl groups, imparts an amphiphilic character to the **levan** molecule, enabling it to form stable, compact conformations in aqueous solutions.[4] The molecular weight of **levan** is a critical parameter influencing its structure and function, with reported values ranging from the thousands to millions of Daltons.[4][5]



### Self-Assembly of Levan: From Chains to Supramolecular Structures

The self-assembly of **levan** is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the fructose units. In aqueous environments, individual **levan** chains can associate to form hierarchical supramolecular structures, most notably nanoparticles and microgels. This process is concentration-dependent, with self-assembly occurring above a critical aggregation concentration (CAC).[6]

### **Levan Nanoparticles**

**Levan** nanoparticles are spherical structures typically ranging in size from 80 to 200 nm.[6][7] [8] Their formation is a complex phenomenon involving the initial aggregation of **levan** chains into smaller clusters, which then reorganize and grow into stable nanoparticles.[9] These nanoparticles have a core-shell structure, with a dense core of entangled **levan** chains and a more hydrated outer layer. This architecture makes them promising candidates for the encapsulation and delivery of therapeutic agents.[10][11]

#### **Levan Microgels**

At higher concentrations or under specific environmental conditions, **levan** nanoparticles can further associate to form larger, three-dimensional networks known as microgels or hydrogels. [12][13] These structures can entrap significant amounts of water and are being explored for applications in tissue engineering and controlled drug release. [12][14]

### **Factors Influencing Levan Self-Assembly**

The supramolecular organization of **levan** is highly sensitive to its environment. Understanding and controlling these factors is crucial for tailoring the properties of **levan**-based materials for specific applications.

- Molecular Weight: Higher molecular weight levans tend to form larger and more stable nanoparticles due to increased chain entanglement and intermolecular interactions.[4][5]
- Concentration: As mentioned, self-assembly is initiated above the CAC. Increasing the levan
  concentration generally leads to an increase in nanoparticle size and the potential for



microgel formation.[6]

- Temperature: Temperature can influence the hydration of levan chains and the strength of hydrogen bonds, thereby affecting the self-assembly process.[15][16]
- pH: The pH of the solution can impact the charge on any residual acidic or basic groups within the **levan** structure, influencing intermolecular electrostatic interactions.[13][15]
- Ionic Strength: The presence of salts can screen electrostatic interactions and affect the hydration of **levan** chains, which in turn can modulate the self-assembly process.[5]

### Quantitative Data on Levan Structure and Self-Assembly

The following tables summarize key quantitative data reported in the literature for **levan** from various microbial sources.

Table 1: Molecular Weight of Levan from Different Microbial Sources

Microbial Source	Molecular Weight (Da)	Reference
Gluconobacter albidus TMW 2.1191	1.4 x 10 <sup>6</sup> - 6.5 x 10 <sup>8</sup>	[4]
Bacillus subtilis	8.4 x 10 <sup>3</sup> - 2.0 x 10 <sup>6</sup>	[5]
Halomonas smyrnensis	2.133 x 10 <sup>7</sup> (hydrolyzed)	[17]
Brenneria sp. EniD312	1.41 x 10 <sup>8</sup>	[8]
Gluconobacter cerinus UELBM11	8.78 x 10 <sup>5</sup>	[18]

Table 2: Properties of Self-Assembled Levan Nanoparticles



Levan Source/Type	Particle Size (nm)	Critical Aggregation Concentration (mg/mL)	Reference
Microbial Levan	90	0.05	[6]
Cell-free synthesized levan	110	0.24	[6]
Hydrolyzed Halomonas levan (hHL)	82.06 ± 15.33	Not Reported	[7]
Brenneria sp. EniD312 (0.1% solution)	176	Not Applicable	[8]
Brenneria sp. EniD312 (1% solution)	182	Not Applicable	[8]

### **Experimental Protocols for Characterization**

The characterization of **levan**'s supramolecular structure and self-assembly relies on a suite of advanced analytical techniques. Detailed methodologies for key experiments are provided below.

### Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like **levan**.

- Instrumentation: A GPC system equipped with a series of columns with appropriate pore sizes, a refractive index (RI) detector, and a multi-angle light scattering (MALLS) detector.
- Mobile Phase: An aqueous buffer, such as 0.05 M NaNO<sub>3</sub>, filtered through a 0.22 μm filter.



- Sample Preparation: **Levan** samples are dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.45 μm syringe filter to remove any particulate matter.
- Calibration: For relative molecular weight determination, the system is calibrated with a series of polysaccharide standards of known molecular weights. For absolute molecular weight, the MALLS detector is used, which does not require column calibration.
- Analysis: The prepared levan solution is injected into the GPC system. As the sample passes through the columns, molecules are separated based on their hydrodynamic volume. The elution profile is monitored by the RI detector, and the light scattering data from the MALLS detector is used to calculate the absolute molecular weight at each elution volume. Software provided with the instrument is used to process the data and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8][13]

# Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoparticles.

- Instrumentation: A Zetasizer or similar instrument equipped with a laser source and a detector positioned at a specific angle (e.g., 90° or 173° for backscatter).
- Sample Preparation: **Levan** nanoparticle suspensions are diluted with an appropriate filtered buffer (e.g., 10 mM NaCl) to a concentration suitable for the instrument (typically in the range of 0.1 to 1 mg/mL). The sample is placed in a clean cuvette.
- Particle Size Measurement: The instrument measures the time-dependent fluctuations in the
  intensity of scattered light, which are caused by the Brownian motion of the nanoparticles. An
  autocorrelation function is generated from these fluctuations, and from this, the diffusion
  coefficient of the particles is calculated. The Stokes-Einstein equation is then used to
  determine the hydrodynamic diameter.



- Zeta Potential Measurement: For zeta potential measurement, an electric field is applied across the sample in a specialized cuvette with electrodes. The velocity of the charged nanoparticles in the electric field (electrophoretic mobility) is measured by detecting the Doppler shift of the scattered laser light. The Henry equation is then used to calculate the zeta potential from the electrophoretic mobility.[1][5][9]
- Data Analysis: The software provided with the instrument analyzes the correlation function to provide the average particle size (Z-average), the polydispersity index (PDI), and the size distribution by intensity, volume, or number. For zeta potential, the mean value and its standard deviation are reported.

## Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for probing the size, shape, and internal structure of nanoparticles and macromolecules in solution on the nanometer scale.

- Instrumentation: A SAXS instrument consisting of an X-ray source, collimation optics to produce a fine X-ray beam, a sample holder, and a 2D detector.
- Sample Preparation: Levan solutions or nanoparticle suspensions are prepared in an
  aqueous buffer at various concentrations. The corresponding buffer is also required for
  background subtraction. Samples are loaded into a sample cell with X-ray transparent
  windows (e.g., quartz capillaries).
- Data Acquisition: The sample is exposed to the X-ray beam, and the scattered X-rays are collected on the detector as a function of the scattering angle (2 $\theta$ ). The scattering intensity is plotted against the scattering vector, q (q =  $4\pi \sin(\theta)/\lambda$ , where  $\lambda$  is the X-ray wavelength).
- Data Analysis: The scattering curve provides information about the overall size and shape of the scattering objects. For example, the radius of gyration (Rg), which is a measure of the overall size of the particle, can be determined from the initial part of the scattering curve using the Guinier approximation. The shape of the scattering curve at higher q values provides information about the internal structure and shape of the nanoparticles.[6][10][15]



## Visualization of Supramolecular Structures by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that allows for the visualization of the topography of surfaces at the nanoscale. It can be used to directly observe the morphology of self-assembled **levan** nanostructures.

- Instrumentation: An atomic force microscope operating in tapping mode or contact mode.
- Sample Preparation: A dilute suspension of **levan** nanoparticles is deposited onto a freshly cleaved, atomically flat substrate, such as mica. The solvent is allowed to evaporate, leaving the nanoparticles adsorbed on the surface.
- Imaging: A sharp tip attached to a cantilever is scanned across the sample surface. In tapping mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude due to tip-sample interactions are used to generate a topographical image.
- Data Analysis: The AFM software generates a 3D topographical map of the surface, from which the size, shape, and surface morphology of the levan nanoparticles can be determined.[16][19]

# High-Resolution Imaging by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful technique for visualizing the native, hydrated state of biological macromolecules and their assemblies at high resolution.

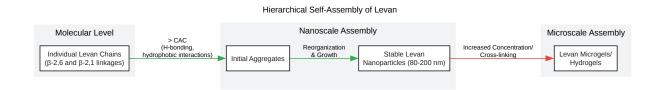
- Instrumentation: A transmission electron microscope equipped with a cryogenic sample holder and a low-dose imaging system.
- Sample Preparation (Vitrification): A small aliquot (a few microliters) of the **levan** nanoparticle suspension is applied to a TEM grid. The grid is then blotted to create a thin film of the suspension, which is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the nanoparticles in a non-crystalline, glass-like state.



- Imaging: The vitrified grid is transferred to the cryo-TEM under liquid nitrogen temperature.
   Low-dose electron imaging is used to minimize radiation damage to the sample. A series of images are taken at different tilt angles if 3D reconstruction (cryo-electron tomography) is desired.
- Data Analysis: The resulting images provide direct visualization of the size, shape, and internal structure of the **levan** nanoparticles in their near-native state.[18][20][21]

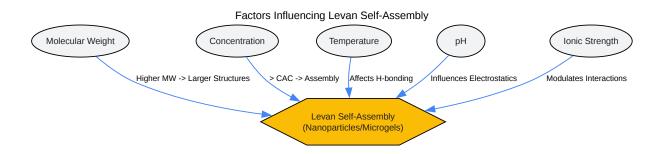
## Visualizing Levan Self-Assembly and Characterization Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.



Click to download full resolution via product page

Hierarchical self-assembly of **levan** from individual polymer chains to nanoparticles and microgels.

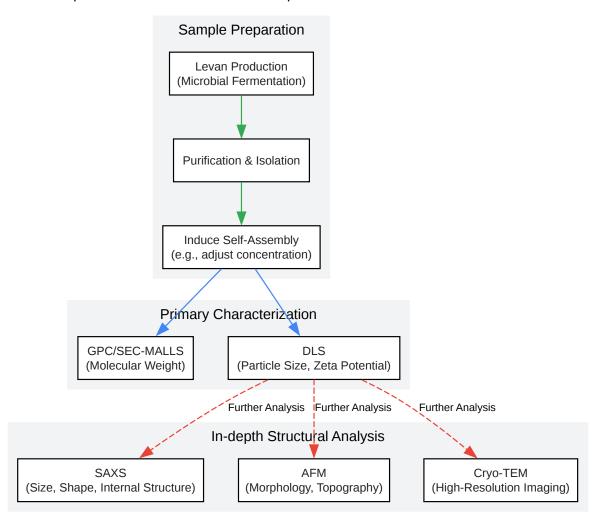




Click to download full resolution via product page

Key environmental and intrinsic factors that modulate the self-assembly of **levan**.

Experimental Workflow for Levan Supramolecular Structure Characterization



Click to download full resolution via product page

A typical experimental workflow for the characterization of **levan**'s supramolecular structures.

#### Conclusion

The self-assembly of **levan** into well-defined supramolecular structures presents a versatile platform for the development of advanced materials in the pharmaceutical and biomedical



sectors. A thorough understanding of the molecular architecture of **levan**, the mechanisms of its self-assembly, and the factors that influence this process is paramount for the rational design of **levan**-based systems with tailored properties. The experimental techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of these fascinating biopolymer assemblies, paving the way for their innovative application in drug delivery and beyond.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Zeta Potential of Nanoparticles National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Using Small-angle X-ray Scattering to Characterize Biological Systems: A General Overview and Practical Tips | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Measuring Zeta Potential of Nanoparticles: Version 1.2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymer Characterization Research Group Small-Angle X-Ray Scattering [coecs.ou.edu]
- 11. Basic methods in imaging of micro and nanostructures with AFM (Atomic Force Microscopy) | PHYWE [phywe.com]
- 12. youtube.com [youtube.com]



- 13. youtube.com [youtube.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. scispace.com [scispace.com]
- 16. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- To cite this document: BenchChem. [Supramolecular Structure and Self-Assembly of Levan: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592505#supramolecular-structure-and-self-assembly-of-levan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





